molecular formula C21H18BrClF3N5O B4338466 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4338466
M. Wt: 528.8 g/mol
InChI Key: UMLUYGSPMDBPEQ-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system known for its significant biological and pharmacological activities

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multistep reactions. These steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Incorporation of the chloro and trifluoromethyl groups: These can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Attachment of the hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl moiety: This step may involve amide bond formation or other coupling reactions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the molecule.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituents. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClF3N5O/c22-13-5-3-12(4-6-13)15-10-16(21(24,25)26)31-19(27-15)17(23)18(28-31)20(32)30-9-8-29-7-1-2-14(29)11-30/h3-6,10,14H,1-2,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLUYGSPMDBPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE

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